molecular formula C17H16IN3O2S B11060095 N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-4-iodobenzenesulfonamide

N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-4-iodobenzenesulfonamide

Cat. No.: B11060095
M. Wt: 453.3 g/mol
InChI Key: HIESLVNGNUGMPP-UHFFFAOYSA-N
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Description

N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-4-iodobenzenesulfonamide, also known by its CAS number 17616-04-5, is a chemical compound with a complex structure. It belongs to the class of imidazole-containing compounds, which play essential roles in various applications . Imidazoles are heterocyclic molecules with a five-membered ring containing two nitrogen atoms. They exhibit diverse biological and industrial properties due to their unique structure.

Preparation Methods

a. Synthesis: One method for synthesizing N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-4-iodobenzenesulfonamide involves cyclization of amido-nitriles. Fang et al. reported a protocol where amido-nitriles react under nickel-catalyzed conditions to form disubstituted imidazoles. The reaction proceeds via addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction is compatible with various functional groups, including arylhalides and heterocycles.

b. Industrial Production: Details on industrial-scale production methods are scarce. researchers continue to explore efficient and scalable routes for large-scale synthesis.

Chemical Reactions Analysis

N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-4-iodobenzenesulfonamide can undergo various reactions:

    Oxidation: It may be oxidized under appropriate conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents on the phenyl ring can be replaced. Common reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).

Scientific Research Applications

a. Medicinal Chemistry:

b. Other Applications:

    Catalysis: Imidazoles serve as catalysts in various chemical transformations.

    Functional Materials: Imidazole derivatives contribute to materials science and optoelectronics.

Mechanism of Action

The precise mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-4-iodobenzenesulfonamide is unique in its structure, it shares similarities with other imidazole-based compounds. Further comparative studies are needed to explore its distinct features.

Properties

Molecular Formula

C17H16IN3O2S

Molecular Weight

453.3 g/mol

IUPAC Name

N-[1-(4-imidazol-1-ylphenyl)ethyl]-4-iodobenzenesulfonamide

InChI

InChI=1S/C17H16IN3O2S/c1-13(20-24(22,23)17-8-4-15(18)5-9-17)14-2-6-16(7-3-14)21-11-10-19-12-21/h2-13,20H,1H3

InChI Key

HIESLVNGNUGMPP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=CN=C2)NS(=O)(=O)C3=CC=C(C=C3)I

Origin of Product

United States

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